Cyclopropanethiol

Conformational Analysis Microwave Spectroscopy Proton Tunneling

Cyclopropanethiol (CAS 6863-32-7, C3H6S, MW 74.15 g/mol) is an organosulfur compound featuring a three-membered cyclopropane ring bonded directly to a thiol (-SH) group. This unique architecture imparts high ring strain and distinct conformational dynamics, including a synclinal (gauche) H-C-S-H arrangement with a dihedral angle of 76(5)° and proton tunneling between two equivalent potential wells.

Molecular Formula C3H6S
Molecular Weight 74.15 g/mol
CAS No. 6863-32-7
Cat. No. B3056065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanethiol
CAS6863-32-7
Molecular FormulaC3H6S
Molecular Weight74.15 g/mol
Structural Identifiers
SMILESC1CC1S
InChIInChI=1S/C3H6S/c4-3-1-2-3/h3-4H,1-2H2
InChIKeyNQUFBBVYXNYYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanethiol (CAS 6863-32-7): A Strained Cyclopropane Thiol Building Block for Organic Synthesis and Drug Discovery


Cyclopropanethiol (CAS 6863-32-7, C3H6S, MW 74.15 g/mol) is an organosulfur compound featuring a three-membered cyclopropane ring bonded directly to a thiol (-SH) group. This unique architecture imparts high ring strain and distinct conformational dynamics, including a synclinal (gauche) H-C-S-H arrangement with a dihedral angle of 76(5)° and proton tunneling between two equivalent potential wells [1]. The compound serves as a valuable building block in organic synthesis, enabling the introduction of both the strained cyclopropane motif and the reactive thiol functionality into more complex molecules . Cyclopropanethiol is typically a colorless to pale yellow liquid with a boiling point of 60.0 °C and a predicted density of 1.01±0.1 g/cm³ .

Why Cyclopropanethiol Cannot Be Substituted with Linear or Bulkier Thiol Analogs in Strain-Sensitive Applications


The reactivity and conformational behavior of cyclopropanethiol are fundamentally dictated by its strained three-membered ring and the proximal thiol group. Linear alkyl thiols like ethanethiol or propanethiol lack the ring strain that drives unique ring-opening and rearrangement reactions, while larger cycloalkyl thiols possess reduced strain energy and different conformational landscapes. Furthermore, heteroatom-substituted cyclopropanes such as cyclopropanol and cyclopropylamine exhibit distinct reactivity profiles due to differences in bond polarity, hydrogen-bonding capacity, and nucleophilicity. Substituting cyclopropanethiol with these analogs in applications requiring the precise balance of strain release, conformational rigidity, and sulfur-centered reactivity would lead to altered reaction outcomes, different physical properties, and potentially compromised biological activity [1].

Quantitative Differentiation of Cyclopropanethiol vs. Closest Analogs: A Procurement-Relevant Evidence Guide


Conformational Landscape: Synclinal Tunneling Splitting vs. Cyclopropanol

Cyclopropanethiol exhibits a unique conformational landscape characterized by a synclinal (gauche) arrangement of the H-C-S-H chain of atoms and quantifiable proton tunneling between two equivalent potential wells. This behavior is distinct from cyclopropanol and is a direct consequence of the thiol group's larger atomic radius and lower hydrogen-bonding propensity. The ground-state tunneling frequency for cyclopropanethiol is 1.664(22) MHz, while no such splitting is observed in the spectrum of the deuterated analog C3H5SD, confirming the proton tunneling origin [1]. In contrast, cyclopropanol exhibits a synclinal conformation but with different barrier heights and no analogous tunneling splitting reported in the microwave spectrum [2].

Conformational Analysis Microwave Spectroscopy Proton Tunneling

Dipole Moment: Higher Polarity Compared to Cyclopropylamine and Cyclopropanol

The experimentally determined total dipole moment of cyclopropanethiol is μtot = 5.06(16) × 10⁻³⁰ C m (equivalent to 1.52 D) [1]. This value is significantly higher than that of cyclopropylamine (μ ≈ 1.2 D) and cyclopropanol (μ ≈ 1.6 D), reflecting the greater polarity of the C-S bond and the asymmetric charge distribution imposed by the sulfur atom. The larger dipole moment directly impacts solubility profiles and chromatographic behavior, making cyclopropanethiol more amenable to separation in polar media.

Physical Organic Chemistry Dipole Moment Solubility

Synthetic Accessibility: Photocatalytic O-to-S Rearrangement vs. Traditional Methods

Cyclopropanethiols are critically underexplored due to the scarcity of robust synthetic methods. A recent photocatalytic O-to-S rearrangement enables efficient access to a range of cyclopropanethiols from tertiary cyclopropanol derivatives at ambient temperature [1]. This method contrasts with traditional approaches for cyclopropylamines and cyclopropanols, which rely on well-established Kulinkovich- or carbenoid-type chemistry. The photocatalytic rearrangement provides a mild, operationally simple route to cyclopropanethiols that are otherwise difficult to prepare, expanding the accessible chemical space [1].

Synthetic Methodology Photocatalysis Cyclopropanethiol Synthesis

Acidity (pKa): Stronger Thiol Acidity vs. Cyclopropanol

Cyclopropanethiol has a predicted pKa of 10.96±0.20 , which is significantly lower (more acidic) than cyclopropanol (pKa ~16) [1]. This enhanced acidity is characteristic of thiols compared to alcohols and influences reactivity in nucleophilic substitution and deprotonation reactions. The lower pKa allows for easier thiolate formation under mild basic conditions, facilitating downstream derivatization.

Physical Chemistry Acidity Thiol vs. Alcohol

Odor Profile: Distinctive Garlic-Fire Aroma vs. Ethanethiol

Cyclopropanethiol possesses a unique odor described as 'like a fire in a garlic warehouse - very sharp and penetrating', which is notably different from ethanethiol's 'skunky and intestinal' aroma [1]. This distinct olfactory signature can serve as a qualitative differentiator during handling and may have implications for use as an odorant or in fragrance applications.

Organoleptic Properties Safety Odorant

Ring-Opening Reactivity: Ligand-Dependent Palladium Catalysis vs. Cyclopropylamines

In palladium-catalyzed ring-opening reactions, cyclopropyl thioethers (derived from cyclopropanethiol) exhibit distinct ligand requirements compared to cyclopropylamines. While cyclopropylamines undergo efficient ring-opening using triphenylphosphine as the ligand, cyclopropyl thioethers require bulkier, electron-donating phosphines such as tri-tert-butylphosphine to achieve good yields [1]. This difference arises from the altered electronic and steric environment imposed by the sulfur atom.

Catalysis Ring-Opening Cyclopropyl Thioethers

Procurement-Driven Application Scenarios for Cyclopropanethiol (CAS 6863-32-7)


Building Block for Sulfur-Containing Cyclopropane Derivatives in Medicinal Chemistry

Cyclopropanethiol serves as a versatile intermediate for introducing the strained cyclopropane ring and a reactive thiol handle into drug candidates. The photocatalytic O-to-S rearrangement enables access to a diverse range of tertiary cyclopropanethiols that can be further derivatized via hydrolysis or alkylation [1]. This is particularly valuable for medicinal chemists seeking to modulate pharmacokinetic properties (e.g., metabolic stability, lipophilicity) by incorporating cyclopropane motifs, as the sulfur atom offers distinct electronic and hydrogen-bonding capabilities compared to oxygen or nitrogen analogs.

Substrate for Palladium-Catalyzed Ring-Opening and Cross-Coupling Reactions

Cyclopropyl thioethers prepared from cyclopropanethiol participate in palladium-catalyzed ring-opening reactions to afford thiochromene derivatives [1]. The unique ligand requirements (bulky electron-donating phosphines) underscore the distinct reactivity of sulfur-substituted cyclopropanes. This chemistry provides access to sulfur-containing heterocycles that are privileged scaffolds in drug discovery and materials science.

Specialty Odorant or Olfactory Research Tool

The distinctive 'fire in a garlic warehouse' odor of cyclopropanethiol [1] differentiates it from common alkyl thiols and may be exploited in olfactory research or as a specialty odorant. Its sharp, penetrating aroma profile could be used in gas leak detection systems or as a chemical marker, provided safety protocols are strictly followed.

Conformational Probe in Physical Organic Chemistry

Cyclopropanethiol's well-characterized microwave spectrum, including ground-state proton tunneling splitting of 1.664(22) MHz and a total dipole moment of 5.06(16) × 10⁻³⁰ C m [1], makes it an ideal model compound for studying conformational dynamics, tunneling phenomena, and sulfur-specific intramolecular interactions. It serves as a benchmark for computational chemistry and spectroscopic method development.

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